3-Methyl-1-decanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-decanol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a decane chain with a methyl group substitution at the third carbon. This compound is a colorless to light yellow viscous liquid, insoluble in water, and has an aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1-decanol can be synthesized through various methods. One common approach involves the reduction of esters of naturally occurring fatty acids. For instance, the esters of capric acid can be reduced using sodium or high-pressure catalytic hydrogenation .
Industrial Production Methods: Industrially, this compound is produced by the oligomerization of ethylene using aluminum alkyl technology. This method is efficient and widely used in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-decanol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group (aldehyde or ketone).
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form alkyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed:
Oxidation: Aldehydes or ketones
Reduction: Alkanes
Substitution: Alkyl chlorides
Scientific Research Applications
3-Methyl-1-decanol has diverse applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in metabolic pathways.
Industry: It is used in the manufacture of fragrances, flavors, and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 3-Methyl-1-decanol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group of the alcohol attacks the oxidizing agent, forming a Cr-O bond, followed by proton transfer to form the final product .
Comparison with Similar Compounds
1-Decanol: Similar in structure but lacks the methyl group at the third carbon.
2-Methyl-1-decanol: Similar but with the methyl group at the second carbon.
3-Decanol: Similar but without the methyl substitution.
Uniqueness: 3-Methyl-1-decanol is unique due to its specific substitution pattern, which can influence its physical and chemical properties, making it distinct in its reactivity and applications compared to other similar compounds .
Properties
Molecular Formula |
C11H24O |
---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
3-methyldecan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-4-5-6-7-8-11(2)9-10-12/h11-12H,3-10H2,1-2H3 |
InChI Key |
IMACNEKKOHOIMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.